

Application Notes: Preparing and Using CC214-1 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC214-1

Cat. No.: B12386795

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Introduction

CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^{[1][2]} Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTORC1, **CC214-1** effectively suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 activity. This dual inhibition leads to a robust blockade of protein translation and cell proliferation.^[1] Its efficacy is particularly enhanced in cancer cells with hyperactivated PI3K/mTOR signaling, such as those with EGFRvIII expression or PTEN loss.^[2] **CC214-1** is designated for in vitro research and is a critical tool for studying the mTOR pathway in cancer biology. Proper preparation of stock solutions is essential for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **CC214-1**.

Data Presentation

Quantitative data for **CC214-1** and stock solution preparation are summarized below.

Table 1: **CC214-1** Compound Properties

| Property | Value | Reference |
|---------------------|--|-----------|
| Mechanism of Action | ATP-Competitive Inhibitor of mTORC1/mTORC2 | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Molecular Weight | ~383.45 g/mol ¹ | |
| CAS Number | ~1228012-18-7 ¹ | |

¹Data corresponds to the closely related in vivo counterpart, CC214-2, and serves as a reliable reference for the in vitro compound **CC214-1**.

Table 2: Preparation of a 10 mM **CC214-1** Stock Solution in DMSO

This table provides the mass of **CC214-1** powder required to prepare various volumes of a 10 mM stock solution. Calculations are based on a molecular weight of 383.45 g/mol .

| Desired Final Volume | Mass of CC214-1 to Weigh |
|----------------------|--------------------------|
| 100 µL | 0.38 mg |
| 500 µL | 1.92 mg |
| 1 mL | 3.83 mg |
| 5 mL | 19.17 mg |

Table 3: Example Working Concentrations for In Vitro Assays

The following concentrations have been used effectively in studies on glioblastoma cell lines. The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.2\%$) to avoid solvent-induced toxicity.

| Application | Cell Line Example | Effective Concentration Range | Reference |
|--------------------------------|--------------------------|-------------------------------|-----------|
| Cell Proliferation | U87EGFRvIII, LN229, U251 | 0.1 μ M - 10 μ M | |
| mTORC1/2 Inhibition | U87 Isogenic Panel | 2 μ M | |
| IC ₅₀ Determination | U87EGFRvIII | ~0.5 μ M | |

Experimental Protocols

Protocol 1: Preparation of 10 mM CC214-1 Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution of **CC214-1** in DMSO.

Materials:

- **CC214-1** powder
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Sterile, low-retention pipette tips
- Vortex mixer

Procedure:

- **Pre-weigh Tube:** Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.

- **Weigh CC214-1:** Carefully weigh the desired amount of **CC214-1** powder (refer to Table 2) into the tared tube. For example, weigh 3.83 mg for a 1 mL final volume.
- **Add DMSO:** Using a calibrated micropipette, add the corresponding volume of sterile DMSO to the tube containing the **CC214-1** powder.
- **Dissolve:** Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Aliquot (Recommended):** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
- **Label and Store:** Clearly label each aliquot with the compound name (**CC214-1**), concentration (10 mM), solvent (DMSO), and preparation date.

Storage:

- **Short-term (days to weeks):** Store at 4°C.
- **Long-term (months to years):** Store at -20°C or -80°C.

Protocol 2: Application Example - Cell Proliferation Assay

This protocol outlines a typical experiment to measure the effect of **CC214-1** on the proliferation of an adherent cancer cell line (e.g., U87 glioblastoma).

Materials:

- 10 mM **CC214-1** stock solution in DMSO
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Adherent cancer cell line of interest
- Sterile 12-well or 96-well cell culture plates
- Trypsin-EDTA

- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter

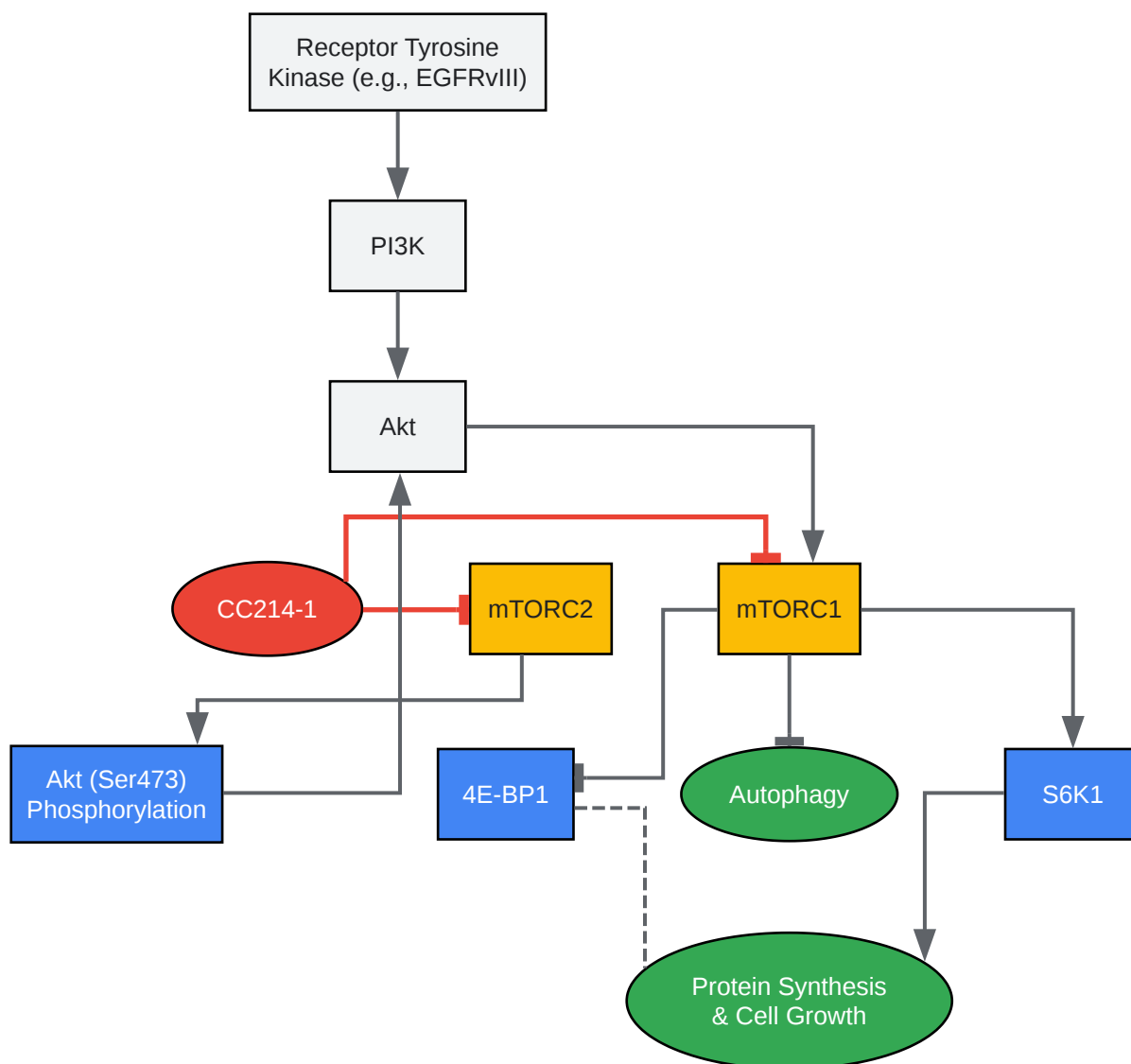
Procedure:

- Cell Seeding:
 - Harvest and count cells from a sub-confluent culture flask.
 - Seed the cells into a 12-well plate at a density of 15,000 - 20,000 cells per well. Allow cells to attach and recover overnight in a 37°C, 5% CO₂ incubator.
- Prepare Working Solutions:
 - On the day of treatment, thaw an aliquot of the 10 mM **CC214-1** stock solution.
 - Perform serial dilutions in complete cell culture medium to prepare working solutions. For example, to make a 2 µM final concentration in 1 mL of medium, add 0.2 µL of the 10 mM stock to the medium.
 - Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment dose (e.g., 0.1% DMSO in medium).
- Cell Treatment:
 - Carefully aspirate the old medium from the wells.
 - Add 1 mL (for a 12-well plate) of the prepared working solutions (e.g., 0 µM [Vehicle], 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM **CC214-1**) to the corresponding wells.
- Incubation:
 - Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).
- Cell Counting:

- After incubation, aspirate the medium and wash the cells once with PBS.
- Add trypsin-EDTA to each well and incubate until cells detach.
- Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Mix a small volume of the cell suspension 1:1 with Trypan Blue solution.
- Count the number of viable (unstained) cells using a hemocytometer or automated cell counter.
- Data Analysis:
 - Calculate the total number of viable cells per well for each condition.
 - Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.

Visualizations

Signaling Pathway

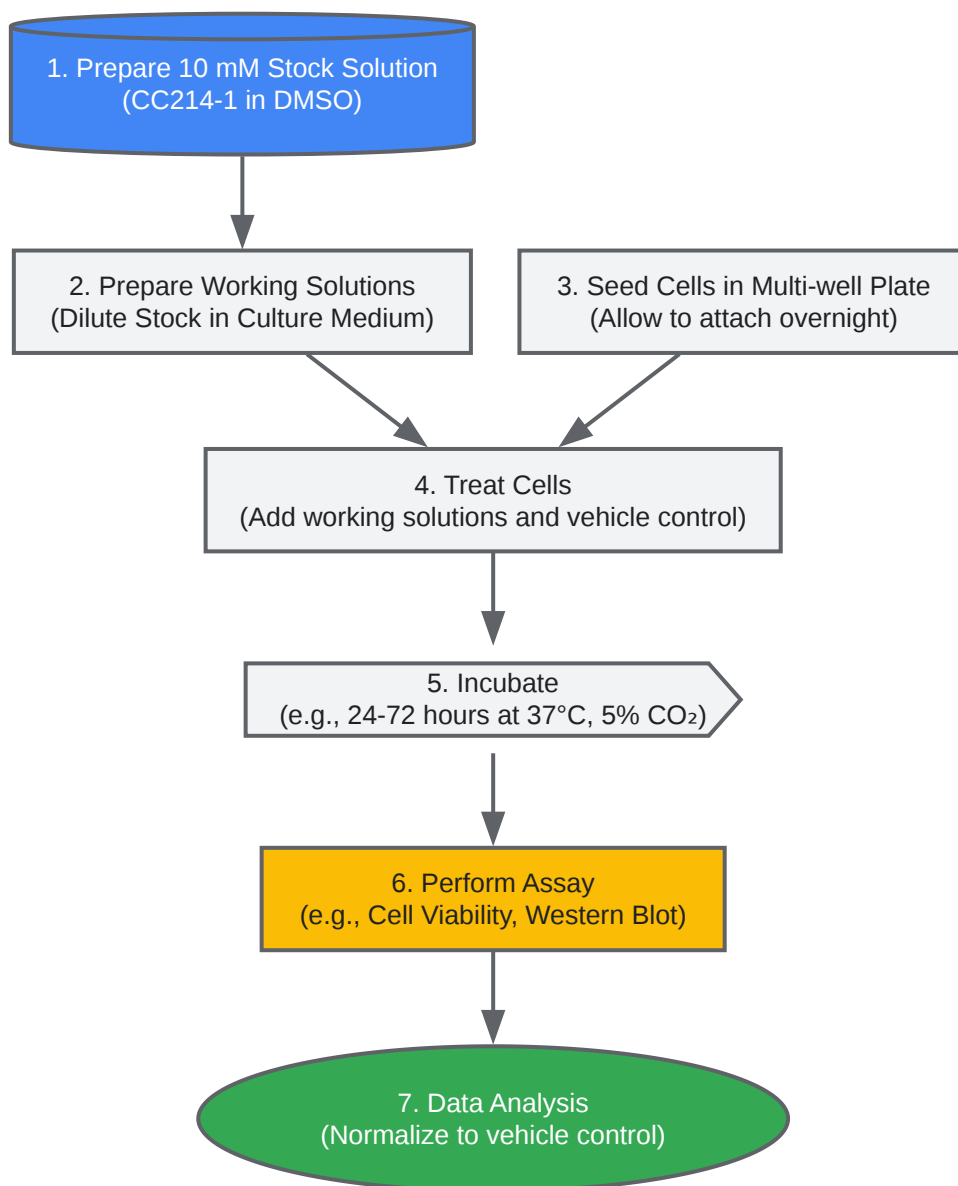


CC214-1 Inhibition of the mTOR Signaling Pathway

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Caption: **CC214-1** inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow



General Workflow for a Cell-Based Assay with CC214-1

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Caption: Workflow for cell-based assays using **CC214-1**.

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References

- 1. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
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